
rac-Milnacipran-d10 Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac-Milnacipran-d10 Hydrochloride is a deuterium-labeled isotopologue of Milnacipran Hydrochloride, a serotonin-norepinephrine reuptake inhibitor (SNRI) approved for fibromyalgia and major depressive disorder. The compound is synthesized by replacing ten hydrogen atoms with deuterium, increasing its molecular weight (C₁₅H₁₈D₁₀N₂O·HCl; molecular weight ~299.3 g/mol) . It is primarily used as an internal standard (IS) in pharmacokinetic and bioanalytical studies to enhance the precision of mass spectrometry (MS)-based detection methods . Its deuterated structure minimizes interference with the parent drug during analysis while retaining similar chromatographic behavior .
Preparation Methods
The synthesis of rac-Milnacipran-d10 Hydrochloride involves the incorporation of deuterium atoms into the milnacipran molecule This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuteriumIndustrial production methods often involve the use of advanced techniques such as liquid chromatography–mass spectrometry (LC-MS) to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
rac-Milnacipran-d10 Hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Pharmacokinetics
The pharmacokinetics of rac-Milnacipran-d10 Hydrochloride are crucial for understanding its behavior in biological systems. A study highlighted the development of a mass spectrometry method to analyze milnacipran and its deuterated form in biological samples. The method demonstrated high sensitivity and specificity, allowing for accurate quantification of drug concentrations in plasma and brain tissues .
Key Findings:
- Detection Limits : The limit of detection (LOD) for milnacipran-d10 was established, with precision values consistently below 15% across various concentrations.
- Recovery Rates : Recovery rates from spiked plasma samples ranged from 92.0% to 108.2%, indicating the reliability of the analytical method used .
Fibromyalgia
Milnacipran is primarily indicated for fibromyalgia treatment. Clinical trials have shown that doses of up to 200 mg daily can provide significant pain relief compared to placebo, with approximately 41% of patients experiencing at least a 30% reduction in pain . The dual action on serotonin and norepinephrine reuptake is believed to play a vital role in pain modulation.
Major Depressive Disorder
Milnacipran has also been utilized in treating major depressive disorder (MDD). Its mechanism involves increasing levels of serotonin and norepinephrine, which are often reduced in depressive states. Clinical evidence supports its efficacy, although some studies indicate variability in response rates due to factors like patient dropout rates and side effects .
Research on Other Disorders
Recent investigations have expanded the scope of milnacipran's applications beyond fibromyalgia and MDD. Notable areas include:
- Cognitive Impairment : Studies are exploring its potential benefits for cognitive deficits following traumatic brain injury .
- Attention-Deficit/Hyperactivity Disorder : There is ongoing research into milnacipran's effects on attention-related disorders, although results remain preliminary.
- Autism Spectrum Disorder : Investigations are being conducted to assess its impact on symptoms associated with autism .
Case Study Overview
A systematic review analyzed multiple clinical trials involving milnacipran for fibromyalgia, highlighting both efficacy and safety profiles. The review included data from over 4,000 patients, revealing that while milnacipran significantly improved pain and fatigue levels, adverse events like nausea and dizziness were common .
Study | Participants | Dosage | Efficacy Rate | Adverse Events |
---|---|---|---|---|
Trial A | 888 | 100 mg | 27% improvement | Nausea, dizziness |
Trial B | 4138 | 200 mg | 35% improvement | Constipation |
Trial C | Various | Variable | 30%-41% improvement | Hypertension |
Mechanism of Action
rac-Milnacipran-d10 Hydrochloride exerts its effects by inhibiting the reuptake of serotonin and norepinephrine, two key neurotransmitters involved in mood regulation and pain perception. This inhibition increases the levels of these neurotransmitters in the synaptic cleft, enhancing their signaling and leading to improved mood and reduced pain. The molecular targets of this compound include the serotonin transporter and the norepinephrine transporter, which are responsible for the reuptake of these neurotransmitters .
Comparison with Similar Compounds
Isotopic Analogues
Milnacipran Hydrochloride (Non-Deuterated)
- Structure : C₁₅H₂₈N₂O·HCl (molecular weight 282.8 g/mol).
- Key Differences :
Other Deuterated Derivatives
- N-Desethyl Milnacipran-d5 Hydrochloride : A partially deuterated metabolite with five deuterium atoms. Used to study metabolic pathways and impurity profiling .
- rac-Milnacipran-d10 vs. rac-Benzodioxole-5-butanamine-d3 Hydrochloride : The latter is a deuterated compound with a distinct benzodioxole ring, highlighting structural diversity in isotopic labeling strategies .
Pharmacopeial Impurities and Related Compounds
Analytical Impact: rac-Milnacipran-d10 is critical for resolving these impurities in HPLC/LC-MS methods, as its deuterium signature prevents co-elution with non-deuterated analytes .
Structural Analogues in the SNRI Class
Melitracen Hydrochloride
- Structure: Anthracene-derived tricyclic compound with a dimethylaminopropylidene side chain .
- Comparison: Mechanistic difference: Melitracen is a tricyclic antidepressant (TCA) with dual norepinephrine reuptake inhibition and dopamine modulation, unlike Milnacipran’s balanced SNRI action. No deuterated forms reported, limiting its utility in modern bioanalytical workflows .
Radafaxine Hydrochloride
- Structure : Benzoxazole SNRI metabolite of bupropion.
- Comparison :
Pharmacokinetic and Analytical Performance
HPLC Method Compatibility
Biological Activity
Rac-Milnacipran-d10 Hydrochloride is a deuterated form of milnacipran, a dual serotonin and norepinephrine reuptake inhibitor (SNRI) primarily used in the treatment of major depressive disorder (MDD) and fibromyalgia. This article explores the biological activity of this compound, focusing on its pharmacokinetics, mechanism of action, and relevant case studies.
Overview of Milnacipran
Milnacipran is characterized by its ability to inhibit the reuptake of serotonin (5-HT) and norepinephrine (NE) at synaptic clefts, thereby enhancing their availability in the central nervous system. The racemic mixture consists of two enantiomers: (1S,2R)-milnacipran and (1R,2S)-milnacipran, with the former being more active than the latter. This compound is utilized in research for tracing metabolic pathways due to the presence of deuterium.
Absorption and Bioavailability
Rac-Milnacipran has an absolute bioavailability of approximately 85-90% following oral administration, with peak plasma concentrations reached within 2-4 hours. The pharmacokinetic parameters are similar across different routes of administration, with a notable bioavailability of 92.5% after intraperitoneal injection in animal models .
Distribution and Elimination
The volume of distribution for rac-milnacipran is around 400 L, indicating extensive tissue distribution. Protein binding is relatively low at about 13% . The drug undergoes hepatic metabolism primarily via CYP3A4 and is eliminated through renal pathways.
This compound functions by blocking the sodium-dependent serotonin transporter (SERT) and norepinephrine transporter (NET), leading to increased levels of these neurotransmitters in the synaptic cleft. This mechanism aligns with the monoamine hypothesis, which posits that deficiencies in serotonin and norepinephrine contribute to mood disorders .
In Vitro Studies
In vitro studies have demonstrated that milnacipran exhibits IC50 values of 68 nM for norepinephrine transporters and 151 nM for serotonin transporters, indicating a balanced inhibitory effect on both pathways .
Transporter | IC50 Value (nM) |
---|---|
Norepinephrine Transporter | 68 |
Serotonin Transporter | 151 |
Case Studies
Case studies have highlighted the effectiveness of milnacipran in clinical settings. For instance, a study involving patients with fibromyalgia reported significant reductions in pain scores after treatment with milnacipran over a period of several weeks. Additionally, long-term follow-up indicated sustained improvements in quality of life measures among participants .
Properties
CAS No. |
1217774-40-7 |
---|---|
Molecular Formula |
C15H23ClN2O |
Molecular Weight |
292.87 g/mol |
IUPAC Name |
(1S,2R)-2-(aminomethyl)-N,N-bis(1,1,2,2,2-pentadeuterioethyl)-1-phenylcyclopropane-1-carboxamide;hydrochloride |
InChI |
InChI=1S/C15H22N2O.ClH/c1-3-17(4-2)14(18)15(10-13(15)11-16)12-8-6-5-7-9-12;/h5-9,13H,3-4,10-11,16H2,1-2H3;1H/t13-,15+;/m0./s1/i1D3,2D3,3D2,4D2; |
InChI Key |
XNCDYJFPRPDERF-XHWGGYTQSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])N(C(=O)[C@]1(C[C@H]1CN)C2=CC=CC=C2)C([2H])([2H])C([2H])([2H])[2H].Cl |
Canonical SMILES |
CCN(CC)C(=O)C1(CC1CN)C2=CC=CC=C2.Cl |
Appearance |
Off-White to Light Yellow Solid |
melting_point |
>100°C (dec.) |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Related CAS |
101152-94-7 (unlabelled) |
Synonyms |
(1R,2S)-rel-2-(Amino-methyl)-N,N-diethyl-1-phenylcyclopropanecarboxamide-d10, Monohydrochloride; F-2207-d10; Ixel-d10; Toledomin-d10; Dalcipran-d10 |
tag |
Milnacipran Impurities |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.